Cas no 5367-66-8 (2-(4-Methylpiperazin-1-yl)-5-nitroaniline)

2-(4-Methylpiperazin-1-yl)-5-nitroaniline is a nitro-substituted aniline derivative featuring a 4-methylpiperazine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of biologically active molecules. The presence of both the electron-withdrawing nitro group and the electron-donating methylpiperazine group enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined chemical properties and stability under standard conditions make it suitable for use in controlled synthetic pathways. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
2-(4-Methylpiperazin-1-yl)-5-nitroaniline structure
5367-66-8 structure
Product Name:2-(4-Methylpiperazin-1-yl)-5-nitroaniline
CAS No:5367-66-8
MF:C11H16N4O2
MW:236.270341873169
MDL:MFCD10687070
CID:836431
PubChem ID:44828807
Update Time:2025-06-30

2-(4-Methylpiperazin-1-yl)-5-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperazin-1-yl)-5-nitroaniline
    • 2-(4-methyl-1-piperazinyl)-5-nitroaniline
    • 2-(4-Methylpiperazin-1-yl)-5-nitranilin
    • 2-(4-methylpiperazin-1-yl)-5-nitro-aniline
    • 2-(4-methyl-piperazin-1-yl)-5-nitro-aniline
    • CTK8C6736
    • FT-0655852
    • KB-163084
    • SBB067840
    • SureCN1969337
    • DB-071731
    • MFCD10687070
    • AKOS011796382
    • A1-27406
    • DTXSID60660902
    • 5367-66-8
    • [2-(4-methylpiperazin-1-yl)-5-nitrophenyl]amine
    • SCHEMBL1969337
    • STL560063
    • I11688
    • MDL: MFCD10687070
    • Inchi: 1S/C11H16N4O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7,12H2,1H3
    • InChI Key: RRDHQVXJWUWDCY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=C(C=1)N)N1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 236.12700
  • Monoisotopic Mass: 236.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 78.3Ų

Experimental Properties

  • PSA: 78.32000
  • LogP: 2.03610

2-(4-Methylpiperazin-1-yl)-5-nitroaniline Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methylpiperazin-1-yl)-5-nitroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:5367-66-8)2-(4-Methylpiperazin-1-yl)-5-nitroaniline
Order Number:A829729
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:13
Price ($):194.0/518.0/1815.0
Email:sales@amadischem.com

Additional information on 2-(4-Methylpiperazin-1-yl)-5-nitroaniline

2-(4-Methylpiperazin-1-yl)-5-nitroaniline: A Comprehensive Overview

2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS No. 5367-66-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has been the subject of extensive research due to its potential applications in drug development and materials science. The molecule consists of a piperazine ring substituted with a methyl group at the 4-position and an aniline moiety bearing a nitro group at the 5-position. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

The piperazine ring in 2-(4-Methylpiperazin-1-yl)-5-nitroaniline is a six-membered ring containing two nitrogen atoms. The presence of the methyl group at the 4-position introduces steric effects, which can influence the compound's reactivity and solubility. The aniline moiety, on the other hand, is an aromatic amine group that plays a crucial role in determining the compound's electronic properties. The nitro group at the 5-position further enhances the molecule's electron-withdrawing characteristics, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the development of anti-cancer agents. The compound's ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated using computational modeling and in vitro assays. These studies have provided valuable insights into its mechanism of action and pharmacokinetic properties.

In addition to its medicinal applications, 2-(4-Methylpiperazin-1-yl)-5-nitroaniline has also been studied for its role in materials science. Its ability to form coordination complexes with metal ions has led to its use in the synthesis of novel materials with potential applications in catalysis and sensing technologies. Recent advancements in green chemistry have further emphasized the importance of this compound as an environmentally friendly alternative to traditional reagents.

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline involves a series of well-established organic reactions. The process typically begins with the preparation of piperazine derivatives, followed by nitration and coupling reactions to introduce the aniline moiety. Recent optimizations in reaction conditions have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

From a structural standpoint, 2-(4-Methylpiperazin-1-yl)-5-nitroaniline exhibits interesting stereochemical properties due to the flexibility of its piperazine ring. This flexibility allows the molecule to adopt various conformations, which can influence its interactions with other molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to study these conformational changes and their implications for molecular recognition.

Furthermore, the electronic properties of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline make it a promising candidate for use in organic electronics. Its ability to undergo redox reactions suggests potential applications in batteries and sensors. Recent collaborative efforts between chemists and engineers have focused on integrating this compound into functional devices, paving the way for innovative technologies.

In conclusion, 2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS No. 5367-66-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in future research endeavors. As our understanding of this compound continues to grow, so too does its potential to contribute to groundbreaking discoveries in chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:5367-66-8)2-(4-Methylpiperazin-1-yl)-5-nitroaniline
A829729
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):194.0/518.0/1815.0
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